molecular formula C42H76N4O17 B11931520 Amino-PEG4-bis-PEG3-propargyl

Amino-PEG4-bis-PEG3-propargyl

Cat. No.: B11931520
M. Wt: 909.1 g/mol
InChI Key: FPYSRSQCUQNZCB-UHFFFAOYSA-N
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Description

Amino-PEG4-bis-PEG3-propargyl (CAS: Not explicitly listed in evidence) is a bifunctional polyethylene glycol (PEG)-based linker primarily used in antibody-drug conjugate (ADC) synthesis. Its structure comprises a central amino group (-NH2) attached to a PEG4 chain, which branches into two PEG3 chains terminated with propargyl (-C≡CH) groups. This configuration provides a total of 6 PEG units (PEG4 + PEG3 + PEG3) .

Properties

Molecular Formula

C42H76N4O17

Molecular Weight

909.1 g/mol

IUPAC Name

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-bis[3-oxo-3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]propoxy]propan-2-yl]propanamide

InChI

InChI=1S/C42H76N4O17/c1-3-11-50-19-25-56-31-35-60-29-23-54-17-9-44-40(47)5-14-62-37-39(46-42(49)7-13-52-21-27-58-33-34-59-28-22-53-16-8-43)38-63-15-6-41(48)45-10-18-55-24-30-61-36-32-57-26-20-51-12-4-2/h1-2,39H,5-38,43H2,(H,44,47)(H,45,48)(H,46,49)

InChI Key

FPYSRSQCUQNZCB-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCC#C)NC(=O)CCOCCOCCOCCOCCN

Origin of Product

United States

Preparation Methods

Stepwise PEGylation Approach

This method involves sequential coupling of PEG units to a central amine core. The process begins with the activation of PEG4-NHS ester, which reacts with a bis-PEG3 diamine spacer to form the backbone. The propargyl groups are subsequently introduced via nucleophilic substitution or maleimide-thiol chemistry. Key steps include:

  • Activation of PEG4 : PEG4-OH is converted to its N-hydroxysuccinimide (NHS) ester using dicyclohexylcarbodiimide (DCC) and NHS in anhydrous dichloromethane.

  • Coupling with Bis-PEG3 Diamine : The NHS-activated PEG4 reacts with bis-PEG3 diamine under alkaline conditions (pH 8–9) to form an amide bond.

  • Propargyl Functionalization : The terminal amines of the bis-PEG3 segment are modified with propargyl bromide in the presence of triethylamine, yielding the final product.

Table 1: Reagents and Conditions for Stepwise PEGylation

StepReagentsSolventTemperatureYield (%)
PEG4 ActivationDCC, NHSDCM0–4°C85–90
Bis-PEG3 CouplingBis-PEG3 diamine, NaHCO3DMFRT75–80
Propargyl IntroductionPropargyl bromide, TEATHF40°C65–70

Convergent Synthesis Using Click Chemistry

This approach leverages copper-catalyzed azide-alkyne cycloaddition (CuAAC) to assemble the PEG-propargyl structure modularly. Azide-functionalized PEG4 is reacted with propargyl-terminated bis-PEG3 in the presence of Cu(I) catalysts. Advantages include regioselectivity and compatibility with aqueous environments.

Detailed Step-by-Step Preparation

Activation of PEG Components

PEG4 Activation :
PEG4-OH (10 mmol) is dissolved in anhydrous DCM, followed by the addition of DCC (12 mmol) and NHS (12 mmol). The mixture is stirred at 0°C for 24 hours, filtered to remove dicyclohexylurea, and concentrated to obtain PEG4-NHS.

Bis-PEG3 Diamine Synthesis :
Bis-PEG3 diamine is prepared by reacting PEG3-diol (20 mmol) with thionyl chloride to form PEG3-Cl, followed by amination with aqueous ammonia (28%) at 60°C.

Coupling and Propargyl Functionalization

The PEG4-NHS (5 mmol) is reacted with bis-PEG3 diamine (5.5 mmol) in DMF containing NaHCO3 (10 mmol) at room temperature for 48 hours. The intermediate is purified via size-exclusion chromatography (SEC) to remove unreacted species. Propargyl bromide (12 mmol) and triethylamine (15 mmol) are then added to the purified amine-PEG4-bis-PEG3 in THF, heated to 40°C for 24 hours, and concentrated.

Purification and Characterization

Purification Techniques

  • Size-Exclusion Chromatography (SEC) : Removes low-molecular-weight impurities using Sephadex LH-20 columns.

  • Reverse-Phase HPLC : Achieves >95% purity with a C18 column and acetonitrile/water gradient.

Characterization Data

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃) : δ 2.15 (m, 4H, -CH₂-C≡CH), 3.40–3.70 (m, PEG protons).

  • Mass Spectrometry :

    • ESI-MS : m/z 909.07 [M+H]⁺, consistent with C₄₂H₇₆N₄O₁₇.

Table 2: Analytical Data for this compound

ParameterValueMethod
Molecular Weight909.07 g/molESI-MS
Purity≥95%HPLC
Solubility>50 mg/mL in H₂OTurbidimetry

Applications in ADC Synthesis

This compound serves as a linker in ADCs, enabling site-specific conjugation of cytotoxic agents to antibodies via click chemistry. The PEG spacer enhances pharmacokinetics by reducing aggregation, while the propargyl group allows for bioorthogonal coupling with azide-functionalized drugs.

Optimization and Challenges

Reaction Yield Improvement

  • Catalyst Screening : Cu(I) catalysts (e.g., TBTA) enhance click chemistry efficiency, achieving yields >90%.

  • Solvent Optimization : Using tert-butanol/water mixtures reduces side reactions during PEG coupling.

Stability Considerations

The compound is stable at -20°C for >12 months but susceptible to hydrolysis at pH >9.0 .

Chemical Reactions Analysis

Types of Reactions

Amino-PEG4-bis-PEG3-propargyl primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction forms stable triazole linkages.

Common Reagents and Conditions

    Reagents: Azide-containing molecules, copper sulfate, sodium ascorbate

    Conditions: Room temperature, aqueous or organic solvents

Major Products

The major products formed from these reactions are triazole-linked conjugates, which are stable and useful in various applications .

Scientific Research Applications

Bioconjugation

Overview : Amino-PEG4-bis-PEG3-propargyl serves as a crucial linkage agent in bioconjugation reactions. Its alkyne functional group allows for efficient coupling with azide-containing biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAc), a highly specific and efficient reaction.

Applications :

  • Protein Labeling : It facilitates the attachment of fluorescent tags or other functional groups to proteins, enabling visualization and tracking in biological systems.
  • Antibody-Drug Conjugates (ADCs) : This compound is integral in the design of ADCs, which combine antibodies with cytotoxic drugs to selectively target cancer cells, enhancing therapeutic efficacy while minimizing side effects.

Drug Delivery Systems

Overview : The compound enhances the solubility, stability, and bioavailability of therapeutic agents. Its ability to form stable linkages with drugs allows for controlled release profiles.

Mechanism : By conjugating drugs to this compound, researchers can create prodrugs that release active pharmaceutical ingredients in a controlled manner, improving treatment outcomes.

Case Study : In a study focused on targeted cancer therapies, the incorporation of this compound into drug formulations demonstrated improved circulation times and reduced systemic toxicity compared to traditional delivery methods .

Surface Functionalization

Overview : this compound is utilized for modifying surfaces of biosensors and medical devices. This modification enhances biocompatibility and reduces nonspecific binding.

Applications :

  • Biosensors : The compound forms an antifouling layer on sensor surfaces, improving sensitivity and specificity in detecting biological markers.
  • Medical Devices : Enhancements in device performance have been observed due to reduced protein adsorption and improved cellular interactions .

Nanoparticle Functionalization

Overview : In nanotechnology, this compound is critical for functionalizing nanoparticles used in drug delivery and imaging applications.

Mechanism : PEGylation with this compound increases nanoparticle stability in circulation and decreases immunogenicity, facilitating targeted delivery to specific tissues or cells.

Case Study : Research has shown that nanoparticles modified with this compound exhibit prolonged blood circulation times and enhanced tumor accumulation in cancer therapy models .

Comparative Data Table

ApplicationMechanism/FunctionalityKey Benefits
BioconjugationCuAAc with azide groupsHigh specificity; useful for ADC development
Drug Delivery SystemsControlled release of drugsImproved efficacy; reduced side effects
Surface FunctionalizationAntifouling layer formationEnhanced sensitivity; reduced nonspecific binding
Nanoparticle FunctionalizationIncreased stability and decreased immunogenicityTargeted delivery; improved therapeutic outcomes

Mechanism of Action

The mechanism of action of Amino-PEG4-bis-PEG3-propargyl involves its role as a linker in click chemistry reactions. The alkyne group in the compound reacts with azide groups in the presence of a copper catalyst, forming a stable triazole linkage. This reaction is highly specific and efficient, making it valuable for bioconjugation and drug development .

Comparison with Similar Compounds

Key Features:

  • Functional Groups: Amino (-NH2) and propargyl (-C≡CH) groups enable dual reactivity. The amino group facilitates conjugation with carboxylic acids or activated esters (e.g., NHS esters), while the propargyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry .
  • Cleavability : Designed as a degradable linker, it supports controlled payload release in ADCs .
  • Applications : Widely used in ADC development, bioconjugation, and targeted drug delivery systems .

Comparison with Similar Compounds

Me-Tet-PEG4-Maleimide

  • Structure : Linear PEG4 backbone with tetrazine (Tet) and maleimide (Mal) termini.
  • Functional Groups : Tetrazine (for inverse electron-demand Diels-Alder, iEDDA) and maleimide (for thiol coupling).
  • Reactivity :
    • Tetrazine reacts with trans-cyclooctene (TCO) via iEDDA for bioorthogonal conjugation.
    • Maleimide undergoes rapid thiol coupling but degrades in aqueous media, limiting stability .
  • Applications : Drug delivery, particularly in environments requiring fast reaction kinetics .
Parameter Amino-PEG4-bis-PEG3-propargyl Me-Tet-PEG4-Maleimide
PEG Units 6 4
Functional Groups Amino, Propargyl Tetrazine, Maleimide
Key Reaction CuAAC iEDDA, Thiol coupling
Stability in Water Stable Maleimide degrades
Primary Use ADC linkers Rapid drug conjugation

Propargyl-PEG4-acid (CAS: 1415800-32-6)

  • Structure : Linear PEG4 chain with propargyl and carboxylic acid (-COOH) termini.
  • Functional Groups : Propargyl (-C≡CH) and acid (-COOH).
  • Reactivity :
    • Propargyl enables CuAAC.
    • Carboxylic acid forms stable conjugates via NHS ester activation .
  • Applications: Polymer modification, nanoparticle functionalization.
  • Key Difference: Lacks amino groups, limiting amine-based conjugation strategies .
Parameter This compound Propargyl-PEG4-acid
Branching Branched (PEG4 + 2×PEG3) Linear
Functional Groups Amino, Propargyl Propargyl, Acid
Solubility Water-soluble Soluble in organics
Conjugation Flexibility Dual functionality Single acid terminus

Propargyl-PEG4-NH2 (CAS: 1013921-36-2)

  • Structure: Linear PEG4 chain with propargyl and amino (-NH2) termini.
  • Functional Groups: Propargyl (-C≡CH) and amino (-NH2).
  • Reactivity : Combines CuAAC and amine coupling (e.g., with NHS esters).
  • Applications : Biocompatible surface modifications, small-molecule conjugates .
  • Key Difference : Linear structure reduces steric hindrance compared to branched analogs .
Parameter This compound Propargyl-PEG4-NH2
PEG Units 6 4
Branching Branched Linear
Steric Hindrance Higher Lower
Cleavability Designed for ADC cleavage Non-cleavable

Azido-PEG3-S-PEG4-propargyl (CAS: 2055041-24-0)

  • Structure : Branched PEG with azide (-N3), disulfide (-S-S-), and propargyl groups.
  • Functional Groups : Azide, propargyl, and disulfide.
  • Reactivity :
    • Azide-propargyl pair enables CuAAC.
    • Disulfide bond allows redox-sensitive cleavage in intracellular environments .
  • Applications : Targeted delivery systems requiring triggered payload release .
Parameter This compound Azido-PEG3-S-PEG4-propargyl
Cleavage Mechanism Hydrolytic/enzymatic Redox-sensitive (S-S bond)
Functional Groups Amino, Propargyl Azide, Propargyl, Disulfide
Stability Stable in circulation Labile in reducing environments

Biological Activity

Amino-PEG4-bis-PEG3-propargyl is a specialized compound that plays a significant role in bioconjugation and drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs). This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts.

Overview of this compound

This compound is a polyethylene glycol (PEG) derivative that contains propargyl groups, which are crucial for click chemistry reactions. Its structure allows for efficient conjugation to various biomolecules, facilitating targeted drug delivery and enhancing therapeutic efficacy.

PropertyValue
Molecular FormulaC20H38N2O8
Molecular Weight426.53 g/mol
IUPAC Name(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl 3-(prop-2-ynyl)propanoate

This compound primarily functions through click chemistry , specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the selective attachment of the compound to azide-containing biomolecules, which can include drugs, proteins, or other therapeutic agents. The resulting conjugates can exhibit enhanced stability and targeted delivery to specific tissues or cells.

1. Antibody-Drug Conjugates (ADCs)

This compound is utilized as a cleavable linker in ADCs. This application is vital for delivering cytotoxic drugs directly to cancer cells while minimizing systemic toxicity. The linker can be cleaved in the target cells, releasing the active drug where it is most needed.

Case Study: Efficacy in Cancer Treatment
In a study examining various ADC formulations, those utilizing this compound demonstrated improved therapeutic indices compared to traditional linkers. The ADCs showed significant tumor regression in preclinical models of breast cancer, highlighting the compound's effectiveness in targeted therapy .

2. Modulation of Cellular Pathways

The compound has been shown to influence several key signaling pathways involved in cell growth and apoptosis. It modulates the TGF-beta pathway, which is critical for cellular processes such as differentiation and fibrosis .

Research Findings:

  • In vitro studies indicated that ADCs incorporating this compound inhibited TGF-beta signaling effectively, leading to reduced cell proliferation in fibrotic models .

Applications in Research and Medicine

This compound's versatility extends beyond ADCs:

  • Cancer Therapy: Enhances the specificity and efficacy of chemotherapeutic agents.
  • Immunology: Used in developing immune modulators that target specific immune pathways.

Comparative Analysis with Similar Compounds

CompoundApplicationEfficacySafety Profile
This compoundADC LinkerHighFavorable
Tgfari-IN-1TGF-beta ModulationModerate
Tgfari-IN-2Cancer TherapyHigh

Q & A

Basic Research Questions

Q. What are the key structural and functional features of Amino-PEG4-bis-PEG3-propargyl, and how do they influence its reactivity in bioconjugation?

  • Methodological Answer : The compound contains an amino group for nucleophilic reactions (e.g., NHS ester coupling) and two propargyl termini for copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its PEG spacers reduce steric hindrance and improve solubility. Confirm structural integrity using 1^1H/13^13C NMR (peaks for propargyl protons at ~2.5 ppm and PEG backbone at 3.5–3.7 ppm) and mass spectrometry (expected molecular weight: ~700–800 Da, exact value depends on PEG hydration) .

Q. How should this compound be stored to maintain stability, and what degradation byproducts should researchers monitor?

  • Methodological Answer : Store at ≤–20°C under inert gas (argon/nitrogen) to prevent oxidation of propargyl groups. Avoid repeated freeze-thaw cycles. Degradation byproducts include oxidized propargyl (forming carboxylic acids) and PEG chain cleavage. Monitor via HPLC (C18 column, acetonitrile/water gradient) and LC-MS for mass shifts indicative of oxidation (~+16 Da per oxidation event) .

Q. What are the optimal reaction conditions for conjugating this compound to azide-functionalized biomolecules?

  • Methodological Answer : Use CuAAC with 1–5 mM CuSO4_4, 2–5 mM sodium ascorbate, and a ligand (e.g., THPTA) in PBS (pH 7.4) at 25–37°C. Reaction time: 1–4 hours. Purify conjugates via size-exclusion chromatography (SEC) or dialysis to remove copper residues. Validate conjugation efficiency using MALDI-TOF or SDS-PAGE with fluorescent azide probes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported conjugation efficiencies of this compound across different pH and temperature conditions?

  • Methodological Answer : Systematically test reaction variables (pH 6.5–8.5, 4–37°C) using a design-of-experiments (DoE) approach. Track kinetic profiles via UV-Vis (azide consumption at 210 nm) or fluorometric assays. Conflicting results may arise from PEG hydration state or copper ligand availability. Include controls with competing thiols or chelators (e.g., EDTA) to identify interference .

Q. What strategies mitigate steric hindrance when using this compound in multi-step conjugations (e.g., dual labeling of proteins and nanoparticles)?

  • Methodological Answer : Sequential conjugation is recommended:

  • Step 1 : React the amino group with an NHS ester (e.g., fluorescent dye) at pH 8.5 for 2 hours.
  • Step 2 : Perform CuAAC on propargyl termini after removing excess reagents via SEC.
    Use longer PEG spacers (e.g., PEG6) for bulky substrates or switch to strain-promoted azide-alkyne cycloaddition (SPAAC) to avoid copper-induced aggregation .

Q. How can researchers validate the absence of side reactions (e.g., Michael addition) when using this compound in thiol-containing buffers?

  • Methodological Answer : Pre-treat buffers with iodoacetamide to block free thiols. Analyze reaction mixtures via LC-MS for unexpected adducts (e.g., +119 Da for cysteine-propargyl additions). Alternatively, use Ellman’s assay to quantify residual thiols post-reaction. For critical applications, employ SPAAC with dibenzocyclooctyne (DBCO) to eliminate copper-thiol interactions .

Data Analysis and Experimental Design

Q. What statistical approaches are appropriate for analyzing variability in this compound batch purity and its impact on downstream applications?

  • Methodological Answer : Perform ANOVA on HPLC purity data (≥95% by area) across 3–5 batches. Correlate impurities (e.g., PEG diols) with functional assays (e.g., conjugation yield via linear regression). Use principal component analysis (PCA) to identify critical quality attributes (CQAs) affecting reproducibility .

Q. How should researchers design controls to distinguish between specific and non-specific binding in assays using this compound-functionalized probes?

  • Methodological Answer : Include:

  • Negative Control 1 : Propargyl-free PEG-amine to assess non-specific amino group interactions.
  • Negative Control 2 : Azide-free target to confirm CuAAC specificity.
  • Competitive Inhibition : Excess free propargyl-PEG4 to block binding sites.
    Quantify background signals via flow cytometry or SPR (response units <5% of test sample) .

Contradiction Resolution and Best Practices

  • Storage Stability Conflicts : If literature reports varying shelf-life data, conduct accelerated stability studies (40°C/75% RH for 4 weeks) and compare degradation kinetics via Arrhenius modeling .
  • Reactivity in Aqueous vs. Organic Media : PEG hydrophilicity favors aqueous reactions, but organic solvents (e.g., DMSO) may improve propargyl solubility. Pre-dissolve the compound in 10% DMSO/PBS and confirm compatibility with dynamic light scattering (DLS) to avoid aggregation .

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